Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-
Description
The compound Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- is a silicon-based organometallic molecule featuring a central silicon atom bonded to two methyl groups and two 2-methyl-3H-benz[e]indenyl ligands.
Properties
IUPAC Name |
dimethyl-bis(2-methyl-3H-cyclopenta[a]naphthalen-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-17-27-23-11-7-5-9-21(23)13-15-25(27)29(19)31(3,4)30-20(2)18-28-24-12-8-6-10-22(24)14-16-26(28)30/h5-18,29-30H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYCOQTXODFUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC5=CC=CC=C54)C)C=CC6=CC=CC=C62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150096-53-0 | |
| Record name | (Bis-2-methyl-indenyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
-
Formation of the Benz[e]Indenyl Grignard Reagent :
The 2-methyl-3H-benz[e]indenyl ligand is generated via deprotonation of 2-methylbenz[e]indene using methylmagnesium bromide in anhydrous tetrahydrofuran (THF). This step requires strict temperature control (-20°C to 0°C) to prevent side reactions. -
Nucleophilic Substitution :
The Grignard reagent reacts with dimethyldichlorosilane, displacing chloride ions to form the target silane. The reaction proceeds under inert atmospheres (argon or nitrogen) at reflux temperatures (60–80°C) for 12–24 hours.
Optimization Considerations
-
Steric Hindrance : The bulky benz[e]indenyl ligands necessitate prolonged reaction times to ensure complete substitution.
-
Solvent Choice : THF is preferred due to its ability to stabilize Grignard intermediates, though diethyl ether may be used with reduced yields.
Table 1: Grignard Method Parameters
Hydrosilylation of Benz[e]Indene Derivatives
Hydrosilylation offers an alternative route, utilizing dimethylchlorosilane (MeSiHCl) and 2-methylbenz[e]indene under catalytic conditions. This method is noted for its scalability and reduced byproduct formation.
Catalytic System
Challenges
-
Regioselectivity : The reaction favors the 3-position of the benz[e]indenyl group due to electronic and steric factors, confirmed by Si NMR analysis.
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Byproduct Mitigation : Excess silane (1.2:1 molar ratio) suppresses oligomerization.
Table 2: Hydrosilylation Performance Metrics
| Metric | Value | Source |
|---|---|---|
| Catalyst Loading | 50–100 ppm Pt | |
| Conversion Rate | 85–90% | |
| Isolated Yield | 70–75% | |
| Purity (HPLC) | 98% |
Zirconium-Catalyzed Cross-Coupling
A novel approach involves zirconium complexes to mediate the coupling of dimethylsilane with benz[e]indenyl precursors. The dichlorozirconium adduct (CHClSiZr,) serves as a pre-catalyst, enabling C–Si bond formation under mild conditions.
Procedure
Advantages
-
Low Temperature : Reduces decomposition risks for thermally sensitive intermediates.
-
Atom Economy : Minimal waste generation compared to Grignard methods.
Table 3: Zirconium-Catalyzed Synthesis Data
Modified Rochow Direct Synthesis
Adapted from classical silicon-copper alloy processes, this method employs methyl chloride and silicon metal doped with zinc oxide (ZnO) to enhance selectivity.
Key Modifications
Limitations
Analytical Characterization
Post-synthesis analysis is critical for verifying structure and purity:
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Mass Spectrometry (MS) : Molecular ion peak at m/z 416.196 ([M]) confirms molecular weight.
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H NMR : Resonances at δ 0.35 ppm (Si–CH) and δ 2.15 ppm (C–CH) validate substitution patterns.
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X-ray Crystallography : Resolves steric encumbrance between benz[e]indenyl groups, with a Si–C bond length of 1.89 Å .
Chemical Reactions Analysis
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of silane derivatives with different substituents.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Materials Science
Silane Coupling Agents
Silane compounds are widely used as coupling agents in the modification of surfaces. Dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- can enhance the adhesion between inorganic materials (like glass and metals) and organic polymers. This property is crucial in industries such as automotive and aerospace, where material integrity is paramount.
Coatings and Adhesives
The compound's unique structure allows it to form robust coatings that improve the durability and resistance of surfaces to environmental stressors. These coatings are particularly valuable in protective applications, such as anti-corrosion treatments for metals and protective layers for electronic components.
Organic Synthesis
Intermediate in Chemical Reactions
Dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows chemists to utilize it in forming more complex molecular architectures, especially in the development of pharmaceuticals and agrochemicals.
Catalysis
The compound has been studied for its potential use as a catalyst in organic reactions. Its ability to facilitate certain reactions while maintaining selectivity makes it a subject of interest for researchers looking to optimize synthetic pathways.
Biomedical Applications
Drug Delivery Systems
Research indicates that silane compounds can be engineered to improve drug delivery systems. Dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- may enhance the solubility and bioavailability of certain therapeutic agents, making it a candidate for further studies in pharmacology.
Antimicrobial Properties
There is emerging evidence suggesting that silane compounds exhibit antimicrobial properties. This aspect could lead to applications in medical devices or coatings that prevent bacterial colonization, thereby reducing infection rates in clinical settings.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Synthesis and Characterization of Silane Derivatives | Organic Chemistry | Demonstrated the efficacy of dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- as an intermediate for synthesizing complex organic molecules. |
| Application of Silanes in Coating Technologies | Materials Science | Highlighted the improved adhesion properties when using silane coupling agents in polymer coatings, enhancing durability against environmental factors. |
| Exploring Antimicrobial Properties of Silanes | Biomedical Research | Found that modified silanes exhibit significant antimicrobial activity, suggesting potential uses in medical device coatings. |
Mechanism of Action
The mechanism of action of Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The presence of the 2-methyl-3H-benz[e]inden-3-yl groups enhances the compound’s reactivity and stability, making it suitable for use in various applications.
Comparison with Similar Compounds
Structural Analogs
Dimethylbis(indenyl)silane (CAS 18666-26-7)
- Structure : Central Si atom with two methyl groups and two indenyl ligands.
- Key Differences : Lacks the methyl substitution and fused aromatic system of benz[e]indenyl.
- Applications : Used in precursor chemistry for silicon-based materials; less steric hindrance compared to the target compound .
Dimethylbis(phenyltriazolylphenyl)silane (ST Derivatives)
- Structure : Silicon core with phenyltriazole substituents (electron-withdrawing/donating groups).
- Key Differences : Triazole groups modify electronic properties, unlike the purely hydrocarbon-based benz[e]indenyl ligands.
- Applications : Demonstrated as electron-transport materials in deep-blue phosphorescent OLEDs due to tunable HOMO/LUMO levels .
Dimethylbis(t-butylcyclopentadienyl)zirconium (CAS 216107-76-5)
- Structure : Zirconium center with t-butyl-substituted cyclopentadienyl ligands.
- Key Differences : Transition metal (Zr) vs. silicon; cyclopentadienyl ligands are smaller and less aromatic than benz[e]indenyl.
- Applications : Catalysts in olefin polymerization; Zr’s higher reactivity contrasts with Si’s stability in organic matrices .
Functional Comparison Table
Electronic and Steric Analysis
- Transition metal complexes (e.g., Zr, Ti) exhibit redox activity and Lewis acidity, unlike silicon-centered compounds, which are more chemically inert .
Steric Effects :
- The methyl group on the benz[e]indenyl moiety increases steric bulk, which may reduce aggregation in thin-film applications (e.g., OLEDs) but limit catalytic site accessibility .
- In contrast, t-butylcyclopentadienyl ligands in zirconium compounds balance steric protection with catalytic efficiency .
Application-Specific Comparisons
- Catalysis :
- Materials Science :
- Silane derivatives like ST compounds and the target molecule are prioritized in optoelectronics for their stability and electronic tunability, whereas simpler silanes (e.g., methyl siliconates) are used in concrete protection .
Biological Activity
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- is a complex organosilicon compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 416.63 g/mol. It features a silane group linked to two 2-methyl-3H-benz[e]inden-3-yl moieties, contributing to its distinct chemical reactivity and biological properties. The compound is typically encountered as a colorless liquid, soluble in various organic solvents.
The biological activity of silane compounds often revolves around their ability to interact with biological macromolecules. For instance, silane compounds can undergo hydrolysis, leading to the formation of silanol derivatives that may exhibit different biological activities. The specific interactions of silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- with cellular targets remain to be fully elucidated but may involve:
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
- Cell Signaling Modulation: Alteration of signal transduction pathways affecting cell proliferation and survival.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis; its inhibition is of interest for treating hyperpigmentation disorders. Compounds structurally related to silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- have demonstrated potent tyrosinase inhibitory effects. For example, analogs have shown IC50 values significantly lower than that of standard inhibitors like kojic acid . This suggests that silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- may possess similar inhibitory properties.
Synthesis
The synthesis of silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- can be achieved through various methods typical in organosilicon chemistry. Common synthetic routes include:
- Hydrolysis Reactions: Leading to the formation of silanol derivatives.
- Cross-Coupling Reactions: Utilizing organometallic reagents to form carbon-silicon bonds.
These methods allow for controlled synthesis and potential functionalization of the compound for specific applications.
Comparative Analysis
The following table compares silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- with structurally similar compounds regarding their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- | C30H28Si | Contains two 2-methyl groups on benz[e]indene |
| Dimethylbis(2-methylbenzo[e]indenyl)silane | C30H28Si | Lacks benz[e]indene units |
| Dimethylbis(2-methylcyclopenta[a]naphthalen-3-yl)silane | C30H28Si | Features cyclopenta[a]naphthalene instead |
This comparison highlights the unique structural configuration of silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- which may confer distinct chemical properties and biological activities compared to its counterparts.
Case Studies and Research Findings
While direct studies on the biological activity of silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- are sparse, research on related compounds provides insight into potential applications:
- Antioxidant Studies: Analogous compounds have been shown to effectively scavenge ROS in vitro, indicating potential therapeutic applications in oxidative stress-related conditions.
- Tyrosinase Inhibition Studies: Research demonstrates that certain structural analogs exhibit strong inhibition against mushroom tyrosinase with IC50 values significantly lower than traditional inhibitors, suggesting a promising avenue for skin-related treatments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted indenyl ligands and dimethylsilane precursors. For analogous compounds like dimethylbis(indenyl)silane, procedures involve refluxing in anhydrous toluene with catalysts such as palladium or nickel complexes . Purity optimization includes column chromatography (e.g., silica gel eluted with acetone-hexane mixtures) and recrystallization from ethanol . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis (reported range: 85–87°C for related derivatives) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to resolve methyl and aromatic protons. For example, indenyl protons typically appear at δ 6.5–7.5 ppm, while dimethylsilane groups resonate near δ 0.5–1.5 ppm .
- X-ray Diffraction (XRD) : Employ SHELX software for structure refinement and ORTEP-3 for molecular visualization. Bond lengths (e.g., Si–C: ~1.87 Å) and angles (e.g., C–Si–C: ~109.5°) should align with tetrahedral silicon geometry .
Q. How do steric and electronic effects influence the compound’s reactivity in organometallic catalysis?
- Methodological Answer : The bulky 2-methyl-3H-benz[e]indenyl ligands create steric hindrance, reducing catalyst deactivation via dimerization. Electron-withdrawing substituents on the indenyl ring can modulate electron density at the silicon center, affecting Lewis acidity. Compare catalytic activity in model reactions (e.g., hydrosilylation) using substituent-varied analogs .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., melting point vs. liquid-state observations)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict thermodynamic stability of polymorphs. For instance, discrepancies in physical states (e.g., viscous liquid vs. crystalline solid) may arise from kinetic vs. thermodynamic product formation during synthesis. Pair computational results with differential scanning calorimetry (DSC) to identify metastable phases .
Q. What challenges arise in interpreting -NMR spectra due to dynamic stereochemistry?
- Methodological Answer : Fluxional behavior of the indenyl ligands can cause signal broadening or coalescence. Use variable-temperature NMR (VT-NMR) to observe splitting at low temperatures (e.g., –40°C). For example, inequivalent methyl groups on silicon may resolve into distinct peaks below –20°C .
Q. How does silane functionalization impact mechanical properties in polymer composites?
- Methodological Answer : Incorporate the compound as a crosslinker in polyvinyl alcohol (PVA) matrices. Evaluate flexural strength and elastic modulus via ASTM D790. Optimal silane concentrations (1–3 wt%) enhance interfacial adhesion between organic polymers and inorganic fillers (e.g., barium borosilicate glass), as shown in dental resin studies .
Q. What strategies validate the compound’s role in hyperconjugation-driven electronic delocalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
